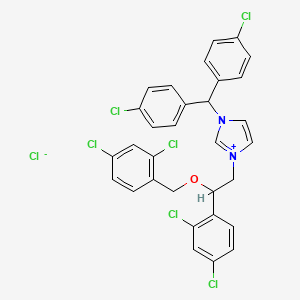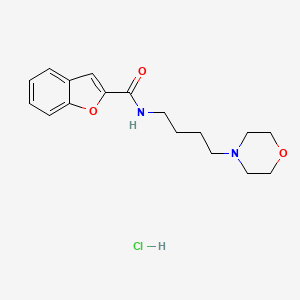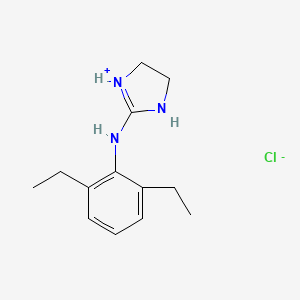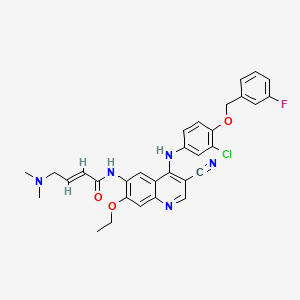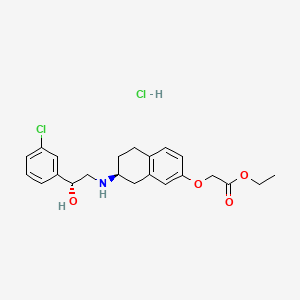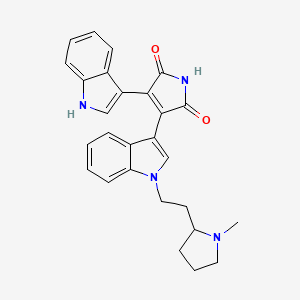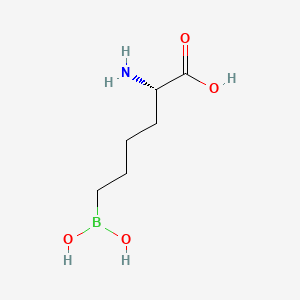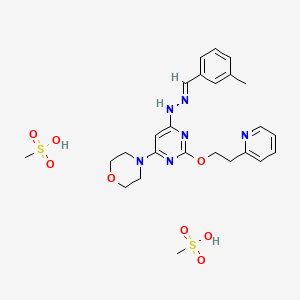
Apilimod mesylate
Overview
Description
Synthesis Analysis
Apilimod inhibits the synthesis of two lipids, PtdIns5P and PtdIns (3,5)P2, which are produced by the lipid kinase enzyme PIKfyve . The syntheses of these lipids are efficiently and similarly inhibited by apilimod in in vitro assays .Molecular Structure Analysis
The molecular formula of Apilimod mesylate is C25H34N6O8S2 . Its molecular weight is 610.700 .Chemical Reactions Analysis
Apilimod inhibits not only PtdIns (3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation . It also triggers a marked reduction of both lipids in the context of intact cells .Scientific Research Applications
1. Inhibition of IL-12/IL-23 in Immune Response Apilimod mesylate is a potent inhibitor of IL-12 and IL-23, cytokines involved in immune responses. It has shown effectiveness in inhibiting IL-12 with IC50s of 1 nM in human PBMCs, suggesting potential applications in conditions where these cytokines are overexpressed .
Antiviral Applications
Studies indicate that Apilimod may prevent viral invasion by inhibiting host cell proteases essential for antigen presentation and T cell activation. This suggests its potential use in antiviral therapies, although it may also block antiviral immune responses .
Anticancer Activity
Apilimod has demonstrated broad anticancer activity in vitro and in vivo across various subtypes of B-cell non-Hodgkin lymphoma (B-NHL). It induces cytotoxicity through the disruption of lysosomal function, highlighting a unique mechanism of action for cancer treatment .
Treatment of Inflammatory Diseases
The hypothesized mode of action of Apilimod mesylate targets early steps in the inflammatory process, making it a candidate for treating inflammatory diseases such as Crohn’s disease (CD). Its oral formulation offers convenience over injectable or subcutaneous drugs .
Mechanism of Action
Target of Action
Apilimod mesylate primarily targets the phosphatidylinositol-3-phosphate 5-kinase (PIKfyve) lipid kinase . PIKfyve plays a crucial role in the endosomal and lysosomal system, regulating membrane homeostasis, endosomal trafficking, and autophagy . It is also known to inhibit the synthesis of interleukin-12 (IL-12) and interleukin-23 (IL-23), thereby preventing IL-12/IL-23 mediated immune responses .
Mode of Action
Apilimod mesylate interacts with its target, PIKfyve, by inhibiting its activity. This inhibition disrupts the production of two lipids, PtdIns5P and PtdIns (3,5)P2, which are synthesized by PIKfyve . The disruption of these lipids affects the normal functioning of the endosomal and lysosomal system, leading to a unique mechanism of action that involves the disruption of lysosomal function .
Biochemical Pathways
The inhibition of PIKfyve by Apilimod mesylate disrupts the normal functioning of the endosomal and lysosomal system . This disruption affects the downstream biochemical pathways, including membrane homeostasis, endosomal trafficking, and autophagy . Furthermore, it also prevents IL-12/IL-23 mediated immune responses .
Result of Action
The result of Apilimod mesylate’s action is the induction of cytotoxicity in B-cell non-Hodgkin lymphoma (B-NHL) cells . This cytotoxicity is driven by the inhibition of PIKfyve and the subsequent disruption of lysosomal function . It has been observed to have broad anticancer activity in vitro and in vivo across all subtypes of B-NHL .
Action Environment
The action, efficacy, and stability of Apilimod mesylate can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the presence of certain genetic factors in the patient, such as mutations in the kinase domain of PIKfyve . Additionally, the drug’s action can be influenced by the cellular environment, particularly the status of the endosomal and lysosomal system . .
Safety and Hazards
properties
IUPAC Name |
methanesulfonic acid;N-[(E)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2.2CH4O3S/c1-18-5-4-6-19(15-18)17-25-28-21-16-22(29-10-13-30-14-11-29)27-23(26-21)31-12-8-20-7-2-3-9-24-20;2*1-5(2,3)4/h2-7,9,15-17H,8,10-14H2,1H3,(H,26,27,28);2*1H3,(H,2,3,4)/b25-17+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJWNIKZLYZYSY-OKUPSQOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Apilimod mesylate | |
CAS RN |
870087-36-8 | |
| Record name | Apilimod mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870087368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Methylbenzylidene)-N'-[6-morpholin-4-yl-2-(2-pyridin-2-yl-ethoxy)pyrimidin-4-yl]hydrazine bismethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APILIMOD MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G3P5OK11S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



